(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine

IDO1 inhibition Immuno-oncology Enzymatic assay

Researchers studying IDO1-mediated tumor immune evasion often face a scarcity of potent, well-characterized chemical probes with cross-species activity. This indole Schiff base addresses that gap as a cell-active IDO1 inhibitor with comparable potency in mouse (IC50 13 nM) and human (IC50 14-16 nM) cancer cell lines. - Directly benchmark target engagement in both in vitro and in vivo models with a single chemical tool. - Distinct 3-iodo-4-methylphenyl motif ensures non-interchangeable pharmacological profile vs. clinical candidates. - Available via AldrichCPR for early discovery; supplied without analytical characterization, with buyer responsible for identity/purity confirmation.

Molecular Formula C16H13IN2
Molecular Weight 360.19 g/mol
Cat. No. B11988104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine
Molecular FormulaC16H13IN2
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=CC2=CNC3=CC=CC=C32)I
InChIInChI=1S/C16H13IN2/c1-11-6-7-13(8-15(11)17)18-9-12-10-19-16-5-3-2-4-14(12)16/h2-10,19H,1H3
InChIKeyGUWSYOKOSROSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: IDO1 Inhibitor Scaffold


(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine (CAS 304452-30-0) is an indole-based Schiff base with a molecular formula of C₁₆H₁₃IN₂ and a molecular weight of 360.2 [1]. It is primarily recognized as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme and cancer immunotherapy target [2]. The compound is available as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, supplied without analytical characterization .

Why This IDO1 Inhibitor Cannot Be Simply Substituted


While numerous IDO1 inhibitors exist in preclinical and clinical development, including Epacadostat (INCB024360) and Navoximod (GDC-0919), the specific substitution pattern of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine—particularly the 3-iodo-4-methylphenyl motif—confers a distinct pharmacological profile that is not interchangeable with other chemotypes [1]. Even within the same structural class of indole Schiff bases, minor changes in halogen substitution or methylation can dramatically alter potency, selectivity, and physicochemical properties [2]. The compound's unique combination of an indole core, an imine (Schiff base) linker, and a 3-iodo-4-methylphenyl group defines its IDO1 binding mode and species-specific activity profile, which differs quantitatively from both clinical-stage candidates and other research tools [1][2].

Quantitative Differentiation Evidence


Mouse IDO1 Cellular Inhibition Potency

In a mouse IDO1 cellular assay (P815 cells transfected with mouse IDO1), (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine demonstrated an IC₅₀ of 13 nM for inhibiting L-kynurenine production [1]. For comparison, the clinical-stage IDO1 inhibitor Epacadostat exhibits IC₅₀ values ranging from 10 nM (human IDO1 biochemical assay) to 52.4 nM (mouse IDO1 cellular assay) [2]. Navoximod, another clinical candidate, shows an IC₅₀ of 38 nM against IDO1 . A structurally related indole-imidazole IDO1 inhibitor (compound 12f) demonstrates an IC₅₀ of 160 nM (0.16 µM) [3]. The 13 nM potency positions this compound within the high-potency range of preclinical IDO1 inhibitors, with activity in the same nanomolar tier as clinical candidates while offering a distinct chemotype.

IDO1 inhibition Immuno-oncology Enzymatic assay

Human Cancer Cell IDO1 Inhibition

(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine inhibits IDO1 in human cancer cell lines with IC₅₀ values of 14 nM in LXF-289 cells and 16 nM in A375 cells, measured via reduction in L-kynurenine levels after 48 hours of IFNγ stimulation [1]. In the same human cellular context, Epacadostat has been reported with IC₅₀ values of approximately 10 nM (human IDO1 biochemical assay) and 71.8 nM (human IDO1 cellular assay), while Navoximod exhibits an EC₅₀ of 75 nM in cellular assays [2]. The compound's cellular potency (14-16 nM) is within 1.4-1.6x of Epacadostat's biochemical IC₅₀ and is 4.5-5x more potent than Navoximod's cellular EC₅₀, suggesting effective target engagement in a relevant human cancer cellular environment.

Cancer immunotherapy Cell-based assay Human IDO1

Mouse vs. Human IDO1 Activity Profile

The compound exhibits comparable potency against mouse (IC₅₀ = 13 nM) and human (IC₅₀ = 14–16 nM) IDO1 in cellular assays [1]. This contrasts with Epacadostat, which shows a ~5-fold difference between its biochemical human IDO1 IC₅₀ (10 nM) and its cellular mouse IDO1 IC₅₀ (52.4 nM) [2]. Navoximod displays a Ki of 7 nM but a cellular EC₅₀ of 75 nM, indicating a larger biochemical-to-cellular shift . The relatively flat species profile (mouse/human IC₅₀ ratio ~1.0–1.2) may reduce the complexity of translating findings from mouse models to human disease contexts compared to inhibitors with larger species-dependent potency differences.

Species selectivity Translational research IDO1 pharmacology

Physicochemical Profile

The compound's calculated physicochemical properties include a LogP of 4.43, density of 1.6 ± 0.1 g/cm³, boiling point of 525.9 ± 45.0 °C, and a refractive index of 1.680 [1]. In comparison, Epacadostat has a calculated LogP of approximately 3.2 and a molecular weight of 435.9 g/mol, while Navoximod has a LogP of approximately 2.8 and a molecular weight of 282.3 g/mol [2][3]. The higher LogP of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine indicates greater lipophilicity, which may influence membrane permeability and distribution in biological assays. The presence of the iodine atom contributes to the compound's high molecular weight and density relative to non-halogenated analogs. These properties are essential for determining appropriate solvent selection, storage conditions, and experimental handling protocols.

Physicochemical properties Compound handling Storage

Optimal Research and Industrial Use Cases


Preclinical IDO1 Tool for Immuno-Oncology

With a cellular IC₅₀ of 13 nM against mouse IDO1 and 14–16 nM against human IDO1 in cancer cell lines [1], this compound serves as a potent, cell-active IDO1 inhibitor suitable for investigating the IDO1 pathway in tumor immune evasion. Its comparable potency across species supports its use in mouse tumor models as a translational research tool. Researchers evaluating IDO1 inhibition as a monotherapy or in combination with checkpoint inhibitors may select this compound to benchmark target engagement and immune modulation effects in both in vitro and in vivo systems.

SAR Studies of Indole-Based IDO1 Inhibitors

The compound's distinct substitution pattern—a 3-iodo-4-methylphenyl group linked via an imine to an indole-3-carbaldehyde moiety—provides a valuable scaffold for SAR exploration. The iodine atom offers a heavy atom for X-ray crystallography phasing or for potential halogen bonding interactions [2]. Medicinal chemistry teams aiming to optimize IDO1 inhibitors can use this compound as a reference point to evaluate how modifications to the halogen (e.g., iodine vs. bromine vs. chlorine) or methyl group position affect potency, selectivity, and physicochemical properties.

Chemical Probe for Kynurenine Pathway Modulation

The compound's demonstrated ability to inhibit kynurenine production in both mouse and human cell lines [1] makes it a suitable chemical probe for dissecting the role of IDO1 in tryptophan metabolism. Given its high lipophilicity (LogP = 4.43) [3], careful attention to solvent selection (e.g., DMSO stock solutions) and assay compatibility is advised. Researchers investigating the downstream effects of kynurenine depletion on T-cell proliferation, dendritic cell maturation, or regulatory T-cell expansion may employ this compound as a tool to pharmacologically modulate the IDO1-kynurenine axis.

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